Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with ethyl, dimethyl, and phenylpiperazine groups, along with an oxalic acid moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyridine and ethyl acetoacetate.
Introduction of the Phenylpiperazine Group: The phenylpiperazine moiety is introduced via a nucleophilic substitution reaction, where 4-phenylpiperazine reacts with the pyridine derivative.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and a suitable acid catalyst.
Oxalic Acid Addition: Finally, oxalic acid is added to the compound to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The phenylpiperazine group is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
- 4-(4-Phenylpiperazin-1-yl)-2,6-dimethylpyridine
- Ethyl 2,6-dimethyl-4-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Uniqueness
Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenylpiperazine group, in particular, differentiates it from other similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.C2H2O4/c1-4-25-20(24)19-16(3)21-15(2)14-18(19)23-12-10-22(11-13-23)17-8-6-5-7-9-17;3-1(4)2(5)6/h5-9,14H,4,10-13H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQYEPZJNONSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)N2CCN(CC2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.